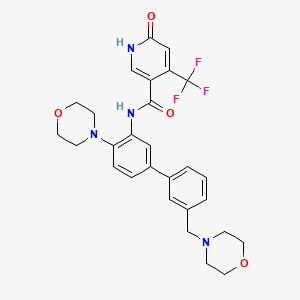
OICR-0547
Overview
Description
OICR-0547 is a chemical compound that serves as a negative control in scientific research. It is closely related to OICR-9429, a small-molecule antagonist of the interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) proteins. Unlike OICR-9429, this compound does not bind to WDR5 and is used to validate the specificity of OICR-9429 in various biological assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OICR-0547 involves multiple steps, starting from commercially available starting materials. The key steps include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups such as trifluoromethyl and morpholine moieties.
- Purification and characterization of the final product to ensure high purity and structural integrity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Chemical Reactions Analysis
Types of Reactions
OICR-0547 primarily undergoes substitution reactions due to the presence of reactive functional groups. It does not participate in oxidation or reduction reactions under standard conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve mild temperatures and solvents like dimethyl sulfoxide (DMSO).
Reaction Conditions: Reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound are typically derivatives with modified functional groups. These derivatives are used to study the structure-activity relationship of the compound .
Scientific Research Applications
OICR-0547 is widely used in scientific research as a negative control to validate the specificity of OICR-9429. Its applications include:
Epigenetics: Studying the role of WDR5 in gene expression and chromatin modification.
Cancer Research: Investigating the involvement of WDR5 in oncogenesis and tumor progression.
Drug Development: Screening for potential inhibitors of WDR5-MLL interaction
Mechanism of Action
OICR-0547 does not exhibit any biological activity as it does not bind to WDR5. It serves as a negative control to demonstrate that the observed effects of OICR-9429 are specific to the inhibition of WDR5-MLL interaction. The lack of binding to WDR5 ensures that this compound does not interfere with the molecular targets and pathways involved in the action of OICR-9429 .
Comparison with Similar Compounds
Similar Compounds
OICR-9429: A potent and selective antagonist of the WDR5-MLL interaction.
MS40: A proteolysis targeting chimera (PROTAC) that degrades WDR5 and Ikaros proteins.
Uniqueness of OICR-0547
This compound is unique in its role as a negative control. Unlike OICR-9429 and MS40, which actively inhibit or degrade WDR5, this compound does not bind to WDR5. This makes it an essential tool for validating the specificity and efficacy of WDR5-targeting compounds in scientific research .
Properties
IUPAC Name |
N-[2-morpholin-4-yl-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29F3N4O4/c29-28(30,31)23-16-26(36)32-17-22(23)27(37)33-24-15-21(4-5-25(24)35-8-12-39-13-9-35)20-3-1-2-19(14-20)18-34-6-10-38-11-7-34/h1-5,14-17H,6-13,18H2,(H,32,36)(H,33,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHOOFYUTGZPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C3=CC(=C(C=C3)N4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B560448.png)
![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)
![(Z)-but-2-enedioic acid;2-[4-(4-fluorophenyl)-3-pyrrol-1-ylpyrazol-1-yl]-N,N-dimethylethanamine](/img/structure/B560451.png)
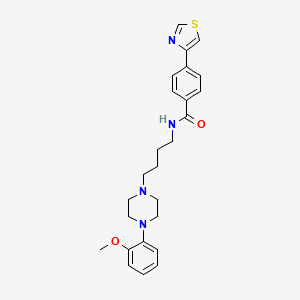
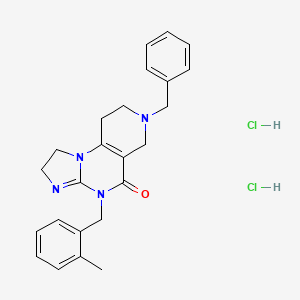
![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)
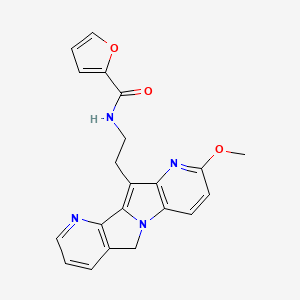
![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)
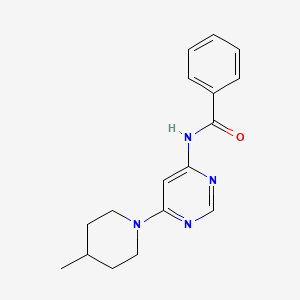
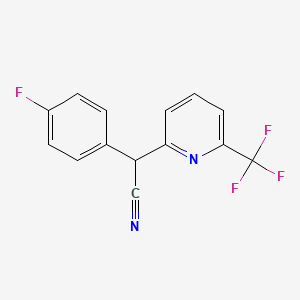
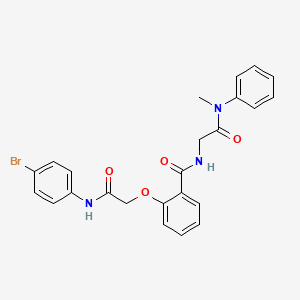
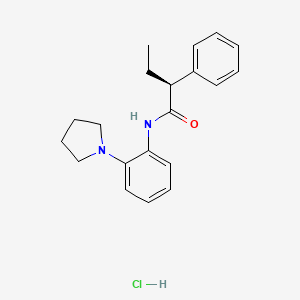
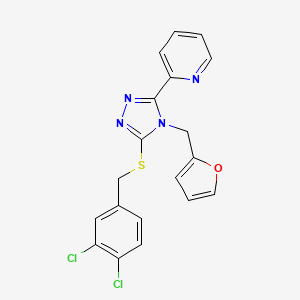
![1H-Indole-2,3-dione, 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B560471.png)
